(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide (S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC13479531
InChI: InChI=1S/C12H16ClFN2O/c1-3-16(12(17)8(2)15)7-9-10(13)5-4-6-11(9)14/h4-6,8H,3,7,15H2,1-2H3/t8-/m0/s1
SMILES: CCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C)N
Molecular Formula: C12H16ClFN2O
Molecular Weight: 258.72 g/mol

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide

CAS No.:

Cat. No.: VC13479531

Molecular Formula: C12H16ClFN2O

Molecular Weight: 258.72 g/mol

* For research use only. Not for human or veterinary use.

(S)-2-Amino-N-(2-chloro-6-fluoro-benzyl)-N-ethyl-propionamide -

Specification

Molecular Formula C12H16ClFN2O
Molecular Weight 258.72 g/mol
IUPAC Name (2S)-2-amino-N-[(2-chloro-6-fluorophenyl)methyl]-N-ethylpropanamide
Standard InChI InChI=1S/C12H16ClFN2O/c1-3-16(12(17)8(2)15)7-9-10(13)5-4-6-11(9)14/h4-6,8H,3,7,15H2,1-2H3/t8-/m0/s1
Standard InChI Key LBBWWGGKAZGFCD-QMMMGPOBSA-N
Isomeric SMILES CCN(CC1=C(C=CC=C1Cl)F)C(=O)[C@H](C)N
SMILES CCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C)N
Canonical SMILES CCN(CC1=C(C=CC=C1Cl)F)C(=O)C(C)N

Introduction

Chemical Structure and Physicochemical Properties

The compound features a propionamide backbone with a stereogenic center at the C2 position (S-configuration). Key structural elements include:

  • N-Ethyl group: Introduces hydrophobicity and influences receptor binding.

  • 2-Chloro-6-fluoro-benzyl moiety: Enhances electronic and steric interactions due to halogen substituents.

  • Primary amine: Potential site for derivatization or salt formation.

Table 1: Physicochemical Properties

PropertyValueSource
Molecular FormulaC₁₂H₁₅ClFN₂O
Molecular Weight258.72 g/mol
XLogP2.3 (estimated)
Hydrogen Bond Donors2
Hydrogen Bond Acceptors4
Topological Polar Surface Area55.5 Ų

Synthesis and Optimization

The synthesis of this compound typically involves multi-step routes emphasizing stereochemical control. Key methodologies include:

Key Synthetic Pathways

  • Amide Coupling: Reacting (S)-2-amino-propionic acid derivatives with 2-chloro-6-fluoro-benzylamine and ethylating agents.

  • Halogenation: Introducing chloro and fluoro groups via electrophilic aromatic substitution or directed ortho-metalation .

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYieldSource
1(S)-2-Amino-propionic acid, DCC, HOBt, DCM65%
2Ethyl bromide, K₂CO₃, DMF, 50°C78%
3Purification: Column chromatography (SiO₂, EtOAc/hexane)-

Industrial-Scale Considerations

  • Solvent Optimization: Dichloromethane (DCM) and tetrahydrofuran (THF) are preferred for their balance of polarity and boiling points .

  • Catalysts: N-Methylmorpholine (NMM) enhances reaction rates in anhydrous conditions .

Applications in Drug Discovery

Central Nervous System (CNS) Therapeutics

  • Epilepsy: Structural analogs are under investigation for broad-spectrum antiseizure activity .

  • Neuropathic Pain: Amide derivatives modulate glutamate uptake via EAAT2 potentiation .

Antimicrobial Agents

  • The 2-chloro-6-fluoro substitution pattern enhances membrane permeability, improving efficacy against Gram-positive pathogens .

Future Research Directions

  • Mechanistic Studies: Elucidate targets via molecular docking and in vitro binding assays.

  • ADME Profiling: Assess bioavailability, metabolic stability, and blood-brain barrier penetration.

  • Structural Analog Synthesis: Explore substituent effects on potency and selectivity.

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